DBCO-PEG24-acid

Catalog No.
S15749586
CAS No.
M.F
C70H116N2O28
M. Wt
1433.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DBCO-PEG24-acid

Product Name

DBCO-PEG24-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C70H116N2O28

Molecular Weight

1433.7 g/mol

InChI

InChI=1S/C70H116N2O28/c73-68(11-12-69(74)72-63-66-7-2-1-5-64(66)9-10-65-6-3-4-8-67(65)72)71-14-16-78-18-20-80-22-24-82-26-28-84-30-32-86-34-36-88-38-40-90-42-44-92-46-48-94-50-52-96-54-56-98-58-60-100-62-61-99-59-57-97-55-53-95-51-49-93-47-45-91-43-41-89-39-37-87-35-33-85-31-29-83-27-25-81-23-21-79-19-17-77-15-13-70(75)76/h1-8H,11-63H2,(H,71,73)(H,75,76)

InChI Key

UQDUEOCZBDBAER-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

DBCO-PEG24-acid, or Dibenzoazacyclooctyne-polyethylene glycol 24-acid, is a specialized chemical compound that incorporates a dibenzoazacyclooctyne moiety linked to a polyethylene glycol chain. This structure allows for enhanced solubility and biocompatibility, making it particularly useful in bioconjugation applications. The DBCO group facilitates copper-free click chemistry reactions, specifically the strain-promoted azide-alkyne cycloaddition, which is advantageous in biological settings where copper can be toxic or interfere with cellular processes .

The primary reaction involving DBCO-PEG24-acid is its ability to react with azides through a 1,3-dipolar cycloaddition. This reaction forms a stable triazole linkage without the need for copper catalysis, thereby enabling biorthogonal reactions in complex biological environments . The presence of the carboxylic acid group allows for further functionalization, such as forming amide bonds with amines, expanding its utility in various chemical contexts .

DBCO-PEG24-acid exhibits significant potential in biological applications due to its biocompatibility and ability to facilitate targeted drug delivery and imaging. The compound can be utilized to label biomolecules or drugs for tracking within living organisms. Its application in live-cell imaging and therapeutic delivery systems is facilitated by its non-toxic nature and the efficiency of the click chemistry reactions it participates in .

The synthesis of DBCO-PEG24-acid typically involves several key steps:

  • Synthesis of DBCO: The dibenzoazacyclooctyne core is synthesized through established organic chemistry methods.
  • Attachment of Polyethylene Glycol: The polyethylene glycol chain is then conjugated to the DBCO moiety. This can be achieved through standard coupling reactions, often utilizing carbodiimide chemistry to activate the carboxylic acid group for amide bond formation.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological applications .

DBCO-PEG24-acid has diverse applications, including:

  • Bioconjugation: Used to attach drugs or imaging agents to biomolecules.
  • Targeted Drug Delivery: Enhances the delivery of therapeutic agents specifically to target cells or tissues.
  • Live-cell Imaging: Facilitates the visualization of cellular processes by labeling biomolecules within living cells.
  • Vaccine Development: Can be used to create conjugate vaccines by linking antigens to carrier proteins .

Interaction studies involving DBCO-PEG24-acid focus on its reactivity with azides and its behavior in biological systems. These studies demonstrate that DBCO-PEG24-acid can efficiently form stable triazole linkages with azides under physiological conditions, making it a reliable tool for bioconjugation. Additionally, research indicates that the compound maintains stability and does not elicit significant cytotoxic effects, supporting its use in live-cell applications .

Several compounds share structural or functional similarities with DBCO-PEG24-acid. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
DBCO-AcidContains dibenzoazacyclooctyne without PEGSimpler structure; less soluble than PEG derivatives
Azide-PEGContains an azide group linked to polyethylene glycolDirectly reactive with alkyne groups; lacks DBCO's stability
NHS-ester derivativesContains N-hydroxysuccinimide for amine couplingHighly reactive; used for different coupling strategies
PEGylated drugsDrugs modified with polyethylene glycolEnhances solubility and reduces immunogenicity

DBCO-PEG24-acid stands out due to its combination of a stable dibenzoazacyclooctyne core and a long polyethylene glycol chain, which enhances solubility and biocompatibility while facilitating efficient bioconjugation reactions without copper catalysis .

XLogP3

-2

Hydrogen Bond Acceptor Count

28

Hydrogen Bond Donor Count

2

Exact Mass

1432.77146105 g/mol

Monoisotopic Mass

1432.77146105 g/mol

Heavy Atom Count

100

Dates

Last modified: 08-15-2024

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